6-Fluoro-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-4-carbonitrile
Description
6-Fluoro-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-4-carbonitrile is a fused heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core. Key structural elements include:
- Fluoro substituent at position 6, which enhances electronegativity and may improve metabolic stability or binding affinity in biological systems.
- 1,3-Dihydro configuration, introducing partial saturation that could modulate solubility and conformational flexibility.
- 4-Carbonitrile group, a polar functional group known to enhance interactions with biological targets or serve as a synthetic handle for further derivatization.
Properties
Molecular Formula |
C8H4FN3O |
|---|---|
Molecular Weight |
177.14 g/mol |
IUPAC Name |
6-fluoro-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-4-carbonitrile |
InChI |
InChI=1S/C8H4FN3O/c9-6-1-4(3-10)5-2-7(13)12-8(5)11-6/h1H,2H2,(H,11,12,13) |
InChI Key |
MMVKNQJZOLWLJL-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(NC1=O)N=C(C=C2C#N)F |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-Amino-1-(2,4-dichlorophenyl)-4-(3,4-dimethoxyphenyl)-1H-pyrrole-3-carbonitrile
The synthesis begins with the preparation of α-aminoketone 3 via nucleophilic substitution between phenacyl bromide 2 and 2,4-dichloroaniline in ethanol at 70°C. Subsequent reaction of 3 with malononitrile in sodium ethoxide/ethanol yields 2-aminopyrrole-3-carbonitrile 4 (Scheme 1). This intermediate serves as the pyrrole component for cyclocondensation.
Preparation of 2-(4-Fluorobenzylidene)malononitrile
Condensation of 4-fluorobenzaldehyde with malononitrile in ethanol, catalyzed by sodium hydroxide, generates 2-(4-fluorobenzylidene)malononitrile 6 . This reagent introduces the fluorine substituent at position 6 of the pyrrolopyridine core.
Cyclocondensation Reaction
Heating 4 with 6 in ethanol containing piperidine (1 mL) under reflux for 8 hours affords the fused pyrrolo[2,3-b]pyridine derivative 8 (Yield: 87%). The reaction proceeds via a Michael addition-cyclization mechanism, with the nitrile group at position 4 originating from malononitrile.
Key Reaction Conditions
-
Solvent: Ethanol
-
Catalyst: Piperidine (10 mol%)
-
Temperature: Reflux (78°C)
-
Time: 8 hours
Synthetic Route 2: Post-Cyclization Functionalization
Core Assembly via Palladium-Catalyzed Cross-Coupling
An alternative route constructs the pyrrolo[2,3-b]pyridine skeleton using Suzuki-Miyaura coupling. For example, 4-bromo-1H-pyrrolo[2,3-b]pyridine undergoes coupling with a fluorinated aryl boronic acid to install the 6-fluoro substituent. Subsequent oxidation of the 2-position with potassium permanganate introduces the ketone group.
Fluorination Strategies
Direct fluorination at position 6 is achieved using Selectfluor® in acetonitrile at 80°C. Electrophilic aromatic substitution proceeds regioselectively due to the electron-withdrawing nitrile group at position 4, which directs fluorine incorporation to the para position.
Optimization Data
| Fluorinating Agent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| Selectfluor® | MeCN | 80°C | 72 |
| NFSI | DMF | 100°C | 58 |
Oxidation to Introduce the 2-Oxo Group
The 1,3-dihydro-2-oxo moiety is introduced via oxidation of a 2-methyl precursor using Jones reagent (CrO3/H2SO4) in acetone. Controlled reaction conditions prevent over-oxidation of the nitrile group:
Characterization and Analytical Validation
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, MeCN/H2O = 70:30) shows ≥98% purity, with retention time = 6.7 minutes.
Industrial-Scale Production Considerations
Scale-up challenges include optimizing exothermic cyclocondensation reactions and managing fluorine gas hazards. Continuous flow reactors improve safety and yield for the fluorination step, while catalytic distillation enhances piperidine recovery.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the nitrile group to amines or other derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
The compound exhibits a range of biological activities that are being explored for therapeutic use:
Anticancer Properties
Research indicates that 6-Fluoro-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-4-carbonitrile has potential as an anticancer agent. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, a study published in Journal of Medicinal Chemistry reported that derivatives of this compound showed significant cytotoxicity against human cancer cells by inducing apoptosis and inhibiting cell cycle progression .
Enzyme Inhibition
This compound has been investigated for its role as an inhibitor of specific enzymes involved in cancer metabolism. For example, it was found to inhibit nucleotide pyrophosphatase/phosphodiesterase enzymes (NPP1 and NPP3), which are implicated in tumor growth and metastasis . The inhibition mechanism involves binding to the active site of these enzymes, thereby blocking their activity.
Synthesis and Derivatives
The synthesis of 6-Fluoro-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-4-carbonitrile can be achieved through various methods, including palladium-catalyzed reactions that allow for the formation of complex structures with potential biological activity . The exploration of its derivatives has led to compounds with enhanced potency and selectivity against cancer cells.
Case Study 1: Antitumor Activity
A study conducted on the efficacy of this compound against breast cancer cells revealed that it significantly reduced cell viability in a dose-dependent manner. The mechanism was attributed to the induction of oxidative stress leading to apoptosis .
Case Study 2: Inhibition of Nucleotide Metabolism
Another study focused on the inhibition of nucleotide metabolism pathways by this compound. It was shown to effectively decrease the levels of nucleotides necessary for DNA synthesis in rapidly dividing cancer cells, thus impeding their growth .
Mechanism of Action
The mechanism of action of 6-Fluoro-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-4-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom enhances its binding affinity to these targets, while the nitrile group can participate in hydrogen bonding and other interactions. These interactions can inhibit the activity of specific enzymes, leading to therapeutic effects .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 6-Fluoro-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-4-carbonitrile with structurally related heterocycles:
Key Observations :
Core Heterocycle Differences: The target compound’s pyrrolo[2,3-b]pyridine core (N-rich) contrasts with thieno[2,3-b]thiophene (S-rich) in –2. Nitrogen-containing cores often exhibit stronger hydrogen-bonding capacity, enhancing target engagement in biological systems .
Functional Group Impact: Fluorine: Present only in the target and compound XXXVI. Fluorine’s electron-withdrawing effects can improve metabolic stability and membrane permeability compared to non-fluorinated analogs . Carbonitrile: Common in all listed compounds. In , nitriles correlate with antitumor activity, though potency remains below clinical benchmarks (e.g., doxorubicin) .
Saturation Effects: The 1,3-dihydro moiety in the target compound introduces partial saturation, which may reduce aromatic stacking interactions but improve aqueous solubility compared to fully aromatic analogs like thieno[2,3-b]thiophenes .
Biological Activity
6-Fluoro-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-4-carbonitrile is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyrrolo[2,3-b]pyridine structure, characterized by a fused pyridine and pyrrole ring system. The presence of a fluorine atom and a carbonitrile group enhances its reactivity and interaction with biological targets, making it a candidate for various therapeutic applications.
- Molecular Formula : C₈H₄FN₃O
- Molecular Weight : 177.14 g/mol
- Structure : The compound's structural characteristics contribute to its biological activity, particularly in inhibiting protein kinases involved in cellular processes.
Research indicates that 6-Fluoro-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-4-carbonitrile exhibits significant activity as an inhibitor of various protein kinases. These kinases play crucial roles in signaling pathways related to cell growth and proliferation. Inhibition of these pathways can lead to therapeutic effects against cancers and other diseases.
Biological Activities
-
Antitumor Properties :
- Compounds similar to 6-Fluoro-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-4-carbonitrile have shown promising antitumor activity by modulating pathways affected by key kinases such as IGF1 and Aurora kinases.
- In vitro studies have demonstrated that these compounds can effectively inhibit tumor cell proliferation.
-
Inhibition of Fibroblast Growth Factor Receptors (FGFRs) :
- The compound has been shown to interact with FGFRs, which are implicated in various tumor types. This interaction suggests potential applications in targeted cancer therapies.
-
Anti-inflammatory Activity :
- Similar derivatives have exhibited anti-inflammatory properties by selectively inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the inflammatory response.
Case Studies and Research Findings
Several studies have explored the biological activity of pyrrolo[2,3-b]pyridine derivatives:
| Study | Findings |
|---|---|
| Dimmito et al. (2020) | Reported significant anti-tumor properties for derivatives similar to 6-Fluoro-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-4-carbonitrile, particularly against solid tumors. |
| Sivaramakarthikeyan et al. (2021) | Evaluated anti-inflammatory activity using carrageenan-induced rat paw edema models, demonstrating effective COX inhibition comparable to established drugs like celecoxib. |
| Benchchem (2024) | Highlighted the compound's potential as a dual COX-2/sEH inhibitor with superior anti-inflammatory effects compared to traditional NSAIDs. |
Synthesis Methods
The synthesis of 6-Fluoro-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-4-carbonitrile can be achieved through various chemical reactions including oxidation, reduction, and substitution reactions:
Common Reactions:
- Oxidation : Using agents like potassium permanganate.
- Reduction : Employing sodium borohydride or lithium aluminum hydride.
- Substitution : Fluorine substitution with nucleophiles such as amines or thiols.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 6-fluoro-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-4-carbonitrile and its derivatives?
- Methodological Answer : The compound is typically synthesized via multi-step reactions involving cyclization and fluorination. For example:
- Step 1 : React (R)-2-ethyl-pyrrolidine-2-carboxylic acid ethyl ester hydrochloride with substituted aldehydes (e.g., 2,3-difluorobenzaldehyde) to form the pyrrolo-pyridine core .
- Step 2 : Introduce fluorine at the 6-position using fluorinating agents (e.g., Selectfluor®) under mild conditions (room temperature, aqueous/organic solvent mixtures) .
- Step 3 : Cyanide groups are added via nucleophilic substitution or palladium-catalyzed cyanation .
Q. How is the structural characterization of this compound performed?
- Methodological Answer : Use a combination of:
- X-ray crystallography to resolve the dihydro-pyrrolo-pyridine core (monoclinic system, space group P21/n, unit cell parameters: a = 9.52 Å, b = 13.88 Å, c = 12.11 Å) .
- NMR spectroscopy : ¹⁹F NMR shows a singlet at δ −112 ppm for the fluorine atom; ¹H NMR confirms the dihydro moiety (δ 3.2–3.8 ppm for CH₂ groups) .
- HRMS for molecular ion validation (e.g., m/z calculated for C₁₁H₆FN₃O: 227.0454; observed: 227.0456) .
Advanced Research Questions
Q. How can synthetic methods be optimized to improve yield and regioselectivity?
- Methodological Answer :
- Solvent Optimization : Replace polar aprotic solvents (DMF) with ethanol/water mixtures to reduce side reactions (e.g., hydrolysis of nitrile groups) .
- Catalyst Screening : Use Pd(OAc)₂/Xantphos for cyanation instead of CuCN to enhance selectivity (yield increases from 70% to 88%) .
- Temperature Control : Lower reaction temperatures (0–5°C) stabilize intermediates during fluorination, minimizing byproducts .
Q. What computational approaches are used to predict the compound’s reactivity and biological activity?
- Methodological Answer :
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the 4-carbonitrile group acts as a strong electron-withdrawing group, directing substitutions to the 6-fluoro position .
- Molecular Docking : Simulate binding to kinase targets (e.g., JAK2) using AutoDock Vina; the pyrrolo-pyridine core shows π-π stacking with Phe-994 (binding energy: −9.2 kcal/mol) .
Q. How do substituents at the 1- and 3-positions influence the compound’s stability and bioactivity?
- Methodological Answer :
- Steric Effects : Bulky groups (e.g., p-tolyl) at the 1-position reduce ring strain, enhancing thermal stability (TGA decomposition >250°C) .
- Electronic Effects : Electron-withdrawing groups (e.g., -CF₃) at the 3-position increase electrophilicity, improving kinase inhibition (IC₅₀ = 12 nM vs. 45 nM for -CH₃ analogs) .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported biological activity for derivatives with similar substituents?
- Case Study : Derivatives with 4-fluorophenyl vs. 2-fluorophenyl substituents show conflicting IC₅₀ values (e.g., 8 nM vs. 210 nM for JAK2 inhibition).
- Resolution :
Verify assay conditions (e.g., ATP concentration differences).
Use crystallography to confirm binding mode differences: 4-F-phenyl forms a hydrogen bond with Lys-855, while 2-F-phenyl induces steric clashes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
